4-(3,5-Dimethylphenyl)phenylacetic acid
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Overview
Description
2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C16H16O2. It belongs to the class of carboxylic acids and is characterized by the presence of a biphenyl structure with dimethyl substitutions at the 3’ and 5’ positions and an acetic acid moiety at the 4-yl position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Dimethyl Substitution:
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of high-throughput screening for catalyst selection .
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: Inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(3’,5’-Dimethyl-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with the acetic acid group at the 3-yl position.
2-(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety at the 4-yl position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHTVAZDYJTVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716593 |
Source
|
Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225598-10-6 |
Source
|
Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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